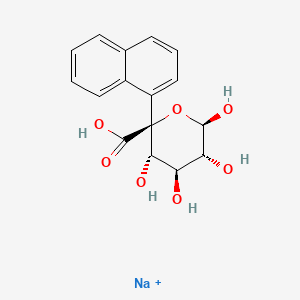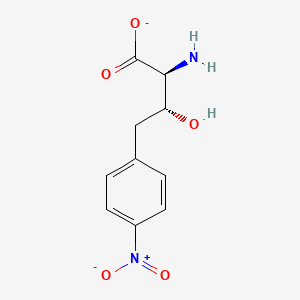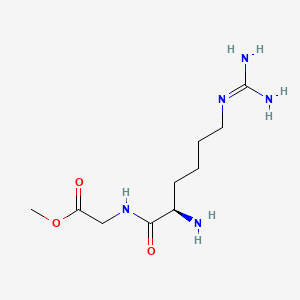![molecular formula C12H12N2O5S B11825726 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825726.png)
3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound features a nitrobenzenesulfonyl group attached to a bicyclo[3.1.0]hexane ring system, which is further functionalized with an azabicyclo moiety and a carbaldehyde group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of an appropriate alkene with a nitrobenzenesulfonyl azide, followed by subsequent functional group transformations to introduce the carbaldehyde moiety. The reaction conditions often require the use of catalysts, such as copper or gold, to facilitate the cyclopropanation and subsequent steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, including the use of scalable reaction conditions and efficient purification techniques, would apply. Industrial production would likely involve optimizing the reaction conditions to achieve high yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is largely dependent on its functional groups and their interactions with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the sulfonyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. The bicyclic structure provides rigidity and specific spatial orientation, which can influence the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.
Azabicyclo[3.1.0]hexane derivatives: Compounds with similar azabicyclic structures but different substituents.
Nitrobenzenesulfonyl derivatives: Compounds with similar nitrobenzenesulfonyl groups but different core structures
Uniqueness
3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is unique due to the combination of its bicyclic structure, nitrobenzenesulfonyl group, and carbaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Propriétés
Formule moléculaire |
C12H12N2O5S |
|---|---|
Poids moléculaire |
296.30 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde |
InChI |
InChI=1S/C12H12N2O5S/c15-8-12-5-9(12)6-13(7-12)20(18,19)11-3-1-10(2-4-11)14(16)17/h1-4,8-9H,5-7H2 |
Clé InChI |
NZXBLEICSMLSSD-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)

![9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)


![[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol](/img/structure/B11825686.png)
![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate](/img/structure/B11825694.png)
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11825710.png)






